molecular formula C11H21ClO3 B13413738 rac-2-Octanoyl-3-Chloropropanediol

rac-2-Octanoyl-3-Chloropropanediol

Cat. No.: B13413738
M. Wt: 236.73 g/mol
InChI Key: MREZKSOMKNPZTK-UHFFFAOYSA-N
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Description

rac-2-Octanoyl-3-Chloropropanediol is a chemical compound belonging to the group of 3-chloropropanediol fatty acid esters. These compounds are often found as contaminants in edible oils and other food sources. The compound is characterized by its octanoyl group attached to the second carbon and a chlorine atom attached to the third carbon of the propanediol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-Octanoyl-3-Chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with octanoic acid. This reaction is usually catalyzed by an acid or base, and the reaction conditions may include elevated temperatures to drive the esterification process to completion.

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

rac-2-Octanoyl-3-Chloropropanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloropropanediol moiety to a diol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Octanoic acid derivatives or ketones.

    Reduction: 2-Octanoyl-1,3-propanediol.

    Substitution: Various substituted propanediol derivatives depending on the nucleophile used.

Scientific Research Applications

rac-2-Octanoyl-3-Chloropropanediol has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and substitution reactions.

    Biology: Investigated for its potential effects on biological systems, particularly in the context of food safety and contaminants.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of rac-2-Octanoyl-3-Chloropropanediol involves its interaction with biological molecules. The compound can be metabolized to release 3-chloropropane-1,2-diol, which may exert toxic effects by interfering with cellular processes. The molecular targets and pathways involved include enzyme inhibition and disruption of lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropane-1,2-diol (3-MCPD): A related compound often found as a contaminant in food products.

    2-Chloropropane-1,3-diol (2-MCPD): Another isomer with similar properties and applications.

    Fatty Acid Esters of 3-MCPD: A broader group of compounds that includes rac-2-Octanoyl-3-Chloropropanediol.

Uniqueness

This compound is unique due to its specific esterification with octanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, particularly in the study of food contaminants and their effects.

Properties

Molecular Formula

C11H21ClO3

Molecular Weight

236.73 g/mol

IUPAC Name

(1-chloro-3-hydroxypropan-2-yl) octanoate

InChI

InChI=1S/C11H21ClO3/c1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h10,13H,2-9H2,1H3

InChI Key

MREZKSOMKNPZTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(CO)CCl

Origin of Product

United States

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